5-Chloro-8-methoxy-7-nitroquinoline
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Overview
Description
5-Chloro-8-methoxy-7-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methoxy-7-nitroquinoline typically involves the nitration of 5-chloro-8-methoxyquinoline. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is highly exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-methoxy-7-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Produces derivatives with various functional groups replacing the chlorine atom.
Reduction: Produces 5-chloro-8-methoxy-7-aminoquinoline.
Oxidation: Produces 5-chloro-8-carboxy-7-nitroquinoline.
Scientific Research Applications
5-Chloro-8-methoxy-7-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 5-Chloro-8-methoxy-7-nitroquinoline involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes like cathepsin B, which is involved in the degradation of extracellular matrix proteins in tumor cells.
Chelation: The compound can chelate metal ions, disrupting metal-dependent biological processes.
Reactive Oxygen Species (ROS) Production: It can increase the production of ROS, leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-8-nitroquinoline: Similar structure but lacks the chlorine atom.
8-Hydroxy-5-nitroquinoline: Contains a hydroxyl group instead of a methoxy group.
Fluoroquinolines: Fluorinated derivatives of quinoline with enhanced biological activity.
Uniqueness
5-Chloro-8-methoxy-7-nitroquinoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7ClN2O3 |
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Molecular Weight |
238.63 g/mol |
IUPAC Name |
5-chloro-8-methoxy-7-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-10-8(13(14)15)5-7(11)6-3-2-4-12-9(6)10/h2-5H,1H3 |
InChI Key |
CCEWVEMQBBOUON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1[N+](=O)[O-])Cl)C=CC=N2 |
Origin of Product |
United States |
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